molecular formula C14H16N2O4 B4673345 3,4-DIETHOXY-N-(3-ISOXAZOLYL)BENZAMIDE

3,4-DIETHOXY-N-(3-ISOXAZOLYL)BENZAMIDE

Cat. No.: B4673345
M. Wt: 276.29 g/mol
InChI Key: BEMFQWMURMCKRF-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(3-isoxazolyl)benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted aromatic ring and an N-linked 3-isoxazolyl group. The isoxazole moiety, a heterocyclic ring with nitrogen and oxygen atoms, may facilitate hydrogen bonding or π-π interactions in biological targets.

Properties

IUPAC Name

3,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-18-11-6-5-10(9-12(11)19-4-2)14(17)15-13-7-8-20-16-13/h5-9H,3-4H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMFQWMURMCKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIETHOXY-N-(3-ISOXAZOLYL)BENZAMIDE typically involves the reaction of 3,4-diethoxybenzoic acid with isoxazole derivatives. One common method is the condensation reaction between 3,4-diethoxybenzoic acid and 3-aminoisoxazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-DIETHOXY-N-(3-ISOXAZOLYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,4-DIETHOXY-N-(3-ISOXAZOLYL)BENZAMIDE is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3,4-DIETHOXY-N-(3-ISOXAZOLYL)BENZAMIDE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can affect signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Findings from PCAF HAT Inhibition Studies ():

Benzamide analogs with 2-acylamino substituents (e.g., compounds 8–19 in ) demonstrated moderate to high PCAF histone acetyltransferase (HAT) inhibition (61–79% at 100 μM). Notably, 3,4-diethoxy-N-(3-isoxazolyl)benzamide lacks the 2-acylamino group, suggesting its PCAF HAT inhibitory activity (if any) would differ mechanistically.

Structural Comparison Table:
Compound Name Substituents on Benzamide Isoxazolyl Substituents Molecular Weight PCAF HAT Inhibition (%)
This compound 3,4-diethoxy None (N-linked isoxazole) ~293.3* Not reported
N-(3-Isoxazolyl)-3,5-dimethylbenzamide 3,5-dimethyl None (N-linked isoxazole) ~216.2 Not tested
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (8) 2-hexanoylamino, 1-(4-carboxyphenyl) N/A ~354.4 67%
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) 2-tetradecanoylamino, 1-(3-carboxyphenyl) N/A ~466.6 79%

*Calculated based on structure.

Key Observations:
  • Acyl vs. Alkoxy Substituents: Acylamino groups (e.g., hexanoylamino) enhance PCAF HAT inhibition, while alkoxy groups (e.g., ethoxy) may prioritize lipophilicity over direct enzyme interaction.
  • Isoxazole Role : The isoxazolyl group in This compound and N-(3-Isoxazolyl)-3,5-dimethylbenzamide () could serve as a bioisostere for carboxylic acid or other heterocycles, modulating target selectivity .

Physicochemical and Structural Properties

  • Molecular Weight : The target compound (~293.3 g/mol) is heavier than 3,5-dimethyl analogs (~216.2 g/mol, ) but lighter than branched derivatives like the 2,6-dimethoxy compound in (332.44 g/mol). This positions it within the "drug-like" molecular weight range (<500 g/mol).

Functional Group Impact on Target Selectivity

  • Electron-Donating vs. Electron-Withdrawing Groups: Ethoxy groups are electron-donating, which may stabilize the benzamide ring’s electronic environment, contrasting with electron-withdrawing carboxy groups in compounds. This could shift binding preferences toward non-polar enzyme pockets.
  • Isoxazole vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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